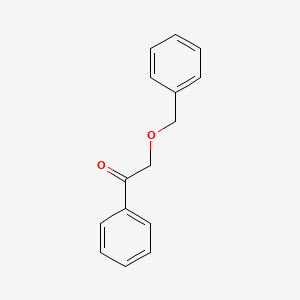

2-(Benzyloxy)-1-phenylethan-1-one

Description

BenchChem offers high-quality 2-(Benzyloxy)-1-phenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-1-phenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-phenyl-2-phenylmethoxyethanone |

InChI |

InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI Key |

MRSDBRAGNWAUPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Methodological & Application

protocol for synthesizing 2-(Benzyloxy)-1-phenylethan-1-one from phenacyl bromide

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 2-(benzyloxy)-1-phenylethan-1-one via a modified Williamson ether synthesis. This molecule serves as a critical intermediate in the synthesis of photoinitiators,

Unlike traditional methods utilizing sodium hydride (NaH) which pose high flammability risks, this protocol utilizes a Potassium Carbonate (

Safety & Hazard Analysis (Critical)

WARNING: Lachrymator Hazard The starting material, Phenacyl Bromide (2-Bromoacetophenone) , is a potent lachrymator (tear gas agent).

-

Engineering Controls: All weighing and transfer operations involving phenacyl bromide must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles (not just safety glasses), and a lab coat are mandatory.

-

Decontamination: Glassware contaminated with phenacyl bromide should be rinsed with a dilute solution of ammonia or ethanol before being removed from the hood for cleaning.

Reaction Design & Mechanism

Mechanistic Pathway

The synthesis proceeds via an

Experimental Protocol

Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Qty (for 10 mmol scale) | Role |

| Phenacyl Bromide | 199.05 | 1.0 | 1.99 g | Limiting Reagent |

| Benzyl Alcohol | 108.14 | 1.2 | 1.30 g (~1.25 mL) | Nucleophile |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | Base (Anhydrous) |

| TBAI | 369.37 | 0.05 | 185 mg | Catalyst |

| Acetone | Solvent | N/A | 30 mL | Solvent (Reagent Grade) |

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Charge the flask with Benzyl Alcohol (1.30 g) and Acetone (30 mL).

-

Add anhydrous Potassium Carbonate (2.76 g) in a single portion.

-

Stir the suspension at room temperature for 15 minutes to facilitate initial deprotonation.

Step 2: Addition of Electrophile

-

CRITICAL: While keeping the flask in the fume hood, add Phenacyl Bromide (1.99 g) and TBAI (185 mg).

-

Note: If Phenacyl Bromide is solid and difficult to transfer, dissolve it in a minimal amount (5 mL) of acetone before addition.

Step 3: Reaction

-

Fit the flask with a reflux condenser.

-

Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature) with vigorous stirring.

-

Monitoring: Check reaction progress by TLC after 2 hours.

-

Mobile Phase: Hexanes:Ethyl Acetate (8:2).

-

Visualization: UV lamp (254 nm). Phenacyl bromide (

) should disappear; Product (

-

-

Total reaction time is typically 4–6 hours .

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Redissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

-

Wash with Water (2 x 30 mL) to remove residual TBAI and salts.

-

Wash with Brine (1 x 30 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Figure 2: Operational workflow from setup to purification.[1][2][3][4]

Purification & Characterization

Purification Strategy

The crude product is often sufficiently pure for subsequent steps. If high purity (>98%) is required:

-

Flash Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient from 100% Hexanes to 90:10 Hexanes:EtOAc.

-

Yield: Expected isolated yield is 85–92% .

Analytical Validation (Self-Validation)

Use the following data to validate the identity of the synthesized compound.

-

Physical State: Pale yellow viscous oil (may solidify upon standing, mp ~30°C).

-

NMR (400 MHz,

- 7.95 (d, 2H, ortho-protons of phenacyl ring) – Diagnostic doublet.

- 7.60 – 7.30 (m, 8H, aromatic protons).

-

4.72 (s, 2H,

-

4.68 (s, 2H,

-

Note: The two methylene singlets are chemically distinct but may appear very close or overlapping depending on concentration/resolution.

-

Mass Spectrometry (ESI):

-

Calculated Mass (

): 226.10 Da. -

Observed:

,

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure Acetone is reagent grade (not wet). Increase reflux time. |

| Starting Material Remains | Particle size of | Grind |

| By-product Formation | C-alkylation (rare) or dimerization. | Ensure strict 1:1.2 stoichiometry. Do not overheat (>65°C). |

| Lachrymatory Effect | Residual Phenacyl Bromide. | Wash crude oil with dilute aqueous ammonia during workup to quench unreacted bromide. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for Williamson Ether Synthesis).

-

Reich, H. J. Structure Determination Using NMR, University of Wisconsin-Madison. (Source for chemical shift verification).

-

PubChem Database. 2-(Benzyloxy)-1-phenylethan-1-one Compound Summary. National Center for Biotechnology Information.

-

Kulkarni, P. S.; Gawade, S. A.

-Unsaturated Ketones."[5] French-Ukrainian Journal of Chemistry, 2017 , 5(2), 62-67. (Validates

Sources

- 1. CAS 139-28-6: M-(BENZOYLOXY)ACETOPHENONE | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 2-(benzyloxy)-1-phenylethan-1-one (C15H14O2) [pubchemlite.lcsb.uni.lu]

- 3. M-(BENZOYLOXY)ACETOPHENONE CAS#: 139-28-6 [m.chemicalbook.com]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. fujc.pp.ua [fujc.pp.ua]

catalytic hydrogenation of 2-(Benzyloxy)-1-phenylethan-1-one to alcohols

Application Note: Chemo- and Enantioselective Hydrogenation of 2-(Benzyloxy)-1-phenylethan-1-one

Executive Summary

The catalytic hydrogenation of 2-(benzyloxy)-1-phenylethan-1-one (also known as

For drug development applications, the primary objective is often the asymmetric reduction of the ketone to yield chiral 2-(benzyloxy)-1-phenylethan-1-ol without cleaving the benzyl protecting group. Standard heterogeneous catalysts (Pd/C) frequently lead to indiscriminate hydrogenolysis, yielding the diol or ethylbenzene derivatives.

This Application Note details two distinct protocols:

-

Protocol A (Gold Standard): Ruthenium-catalyzed asymmetric hydrogenation for high enantioselectivity (>98% ee) and complete chemoselectivity (retention of the benzyl group).

-

Protocol B (Racemic/Cost-Effective): Modified Pd/C hydrogenation using amine poisons to suppress hydrogenolysis for racemic synthesis.

Chemical Context & Reaction Pathways

The substrate behaves differently under homogeneous vs. heterogeneous catalysis. Understanding the competing pathways is critical for process control.

-

Path A (Desired): 1,2-reduction of the carbonyl to the alcohol.

-

Path B (Competing): Hydrogenolysis of the C-O bond (debenzylation).

-

Path C (Over-reduction): Loss of both oxygen functionalities to form alkyl arenes.

Visualizing the Reaction Network

The following diagram illustrates the divergence based on catalyst selection.

Mechanistic Insight: The "Why" Behind the Protocols

The Homogeneous Advantage (Noyori System)

For asymmetric synthesis, RuCl₂(BINAP)(diamine) complexes are superior. These catalysts operate via a metal-ligand bifunctional mechanism . The hydride is transferred from the Ru center, while the proton is delivered simultaneously from the amine ligand to the carbonyl oxygen.

-

Key Benefit: This "outer-sphere" mechanism does not require the substrate to bind directly to the metal surface in a way that activates the benzylic C-O bond for cleavage. Thus, the benzyl ether remains untouched.

The Heterogeneous Challenge (Pd/C)

Palladium surfaces have a high affinity for benzylic positions. The adsorption of the phenyl ring flattens the molecule on the catalyst surface, facilitating the oxidative addition of the benzylic C-O bond to the Pd(0) center, leading to hydrogenolysis.

-

Solution: To stop this on Pd/C, we must "poison" the active sites responsible for hydrogenolysis using nitrogenous bases (e.g., pyridine or ammonia), which compete for the specific surface sites required for C-O cleavage.

Protocol A: Asymmetric Hydrogenation (High Value)

Objective: Synthesis of (R)- or (S)-2-(benzyloxy)-1-phenylethan-1-ol with >95% yield and >98% ee.

Reagents:

-

Substrate: 2-(Benzyloxy)-1-phenylethan-1-one (1.0 eq)

-

Catalyst: RuCl₂[(S)-BINAP][(S,S)-DPEN] (Use (R)-BINAP for opposite enantiomer).

-

Solvent: Isopropanol (anhydrous).

-

Base: Potassium tert-butoxide (KOtBu).

-

Gas: Hydrogen (

), Ultra-High Purity (UHP).

Step-by-Step Methodology:

-

Catalyst Activation (In-situ or Pre-formed):

-

Note: Pre-formed catalysts like RuCl2(BINAP)(dpen) are commercially available and recommended for reproducibility.

-

If preparing in-situ: Mix [RuCl2(benzene)]2 with BINAP in DMF at 100°C for 10 min, remove solvent, then add DPEN.

-

-

Reaction Setup (Glovebox or Schlenk Line):

-

In a hydrogenation vessel (autoclave), dissolve the substrate (10 mmol) in degassed Isopropanol (10 mL).

-

Add the Ru-catalyst (S/C ratio 1:1000 to 1:2000).

-

Add KOtBu (catalyst:base ratio 1:20 or 1:50; typically 2.0 mol% relative to substrate). Crucial: The base activates the pre-catalyst by forming the active Ru-hydride species.

-

-

Hydrogenation:

-

Seal the autoclave. Purge with

(3 cycles at 5 bar). -

Pressurize to 10–20 bar (145–290 psi) .

-

Stir vigorously at 25–30°C .

-

Time: 4–12 hours. (Monitor H₂ uptake or sample via HPLC).

-

-

Workup:

Critical Process Parameters (CPPs):

-

Base Concentration: Too little base results in no reaction (catalyst stays inactive). Too much can cause racemization or side reactions.

-

Pressure: This reaction is pressure-sensitive.[3] Below 5 bar, conversion drops significantly.

Protocol B: Selective Racemic Reduction (Cost-Effective)

Objective: Racemic reduction of the ketone without cleaving the benzyl group using cheap Pd/C.

Reagents:

-

Catalyst: 5% Pd/C (50% water wet).

Step-by-Step Methodology:

-

Preparation:

-

Dissolve substrate (10 mmol) in Methanol (20 mL).

-

Crucial Step: Add Pyridine (0.5 to 1.0 eq relative to substrate). The pyridine selectively inhibits the highly active sites responsible for hydrogenolysis.

-

-

Hydrogenation:

-

Add 5% Pd/C (2 mol% Pd loading).

-

Purge reactor with

, then -

Pressurize to 1–3 bar (atmospheric to mild pressure) .

-

Stir at Room Temperature .

-

Note: Reaction will be slower than unpoisoned Pd/C. Expect 6–12 hours.

-

-

Workup:

-

Filter catalyst over Celite.

-

Wash the filter cake with MeOH.

-

Evaporate solvent.

-

Remove pyridine via dilute HCl wash (if acid-stable) or azeotropic distillation.

-

Workflow Visualization

The following diagram outlines the decision logic and workflow for Protocol A (Asymmetric).

Data Summary & Comparison

| Parameter | Protocol A (Ru-BINAP) | Protocol B (Pd/C + Pyridine) | Unmodified Pd/C |

| Primary Product | Chiral Alcohol (Benzyl Intact) | Racemic Alcohol (Benzyl Intact) | Diol or Ethylbenzene |

| Enantioselectivity | High (>98% ee) | None (Racemic) | None |

| Chemoselectivity | Excellent | Good | Poor (High Hydrogenolysis) |

| Pressure Req. | High (10–50 bar) | Low (1–3 bar) | Low (1–3 bar) |

| Cost | High (Ru catalyst, Ligand) | Low (Pd/C) | Low |

| Application | API Intermediates | General Synthesis | Deprotection |

References

-

Noyori, R., & Ohkuma, T. (2001).[8] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73. Link

-

Sajiki, H. (1995).[4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[4][5] Tetrahedron Letters, 36(20), 3465–3468. Link

-

Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. Link

-

BenchChem Application Note. (2025). Catalytic Hydrogenation of 2-Benzoylcyclopentan-1-one (Analogous Substrate Protocols). Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. webofproceedings.org [webofproceedings.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. html.rhhz.net [html.rhhz.net]

- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Strategic Synthesis of Heterocycles using 2-(Benzyloxy)-1-phenylethan-1-one

Executive Summary & Precursor Analysis

2-(Benzyloxy)-1-phenylethan-1-one (also known as

Unlike

Key Reactivity Profile

-

Electrophilic Center: The carbonyl carbon is susceptible to nucleophilic attack (e.g., by amidines, nitriles).[1]

-

Acidic

-Protons: The methylene group ( -

Leaving Group Potential: Under acidic or thermal conditions, the benzyloxy group (

) can be eliminated to facilitate aromatization.[1]

Strategic Synthetic Pathways

The following diagram illustrates the divergent synthesis of three pharmacologically relevant heterocycles from this single precursor.

Figure 1: Divergent synthetic pathways from 2-(Benzyloxy)-1-phenylethan-1-one. The benzyloxy moiety acts as a leaving group in all three aromatization sequences.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-Diphenyloxazole (Ritter-Type Cyclization)

This method utilizes the Ritter reaction logic, where the nitrile nitrogen attacks the ketone, followed by cyclization and elimination of benzyl alcohol. This is superior to the Robinson-Gabriel synthesis as it does not require prior amide formation.

Mechanism: Acid-mediated attack of nitrile on the ketone

Materials

-

Precursor: 2-(Benzyloxy)-1-phenylethan-1-one (1.0 equiv)[1]

-

Reagent: Benzonitrile (Solvent/Reagent, excess)[1]

-

Catalyst: Triflic Acid (TfOH) or Boron Trifluoride Etherate (

) (1.1 - 2.0 equiv)[1] -

Solvent: Dichloromethane (DCM) or neat in Benzonitrile[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(benzyloxy)-1-phenylethan-1-one (2.26 g, 10 mmol) in anhydrous Benzonitrile (10 mL).

-

Acid Addition: Cool the solution to 0°C. Slowly add Triflic Acid (1.0 mL, ~11 mmol) dropwise via syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear, and a fluorescent oxazole spot ( -

Work-up: Quench the reaction by pouring into saturated aqueous

(50 mL) at 0°C. Extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Distill off excess benzonitrile (if used as solvent) or perform column chromatography (Silica gel, Hexane -

Yield: Expected yield of 2,4-diphenyloxazole is 75–85%.

Critical Note: The benzyloxy group is cleaved as benzyl alcohol/benzyl triflate during this process.[1] Ensure adequate ventilation.

Protocol B: Synthesis of 4-Phenylimidazole (Bredereck Synthesis)[1]

This protocol adapts the Bredereck imidazole synthesis , reacting

Materials

-

Precursor: 2-(Benzyloxy)-1-phenylethan-1-one (10 mmol)[1]

-

Reagent: Formamide (excess, 15-20 mL)

-

Reagent: Ammonium Acetate (optional, 20 mmol, accelerates reaction)

-

Apparatus: Reflux condenser, oil bath.

Step-by-Step Methodology

-

Mixing: Combine the precursor (2.26 g) and Formamide (20 mL) in a 50 mL round-bottom flask. Add Ammonium Acetate (1.5 g) if faster kinetics are desired.

-

Heating: Heat the mixture to 160–170°C for 4–6 hours. The high temperature is required to drive the condensation and the elimination of the benzyloxy group.

-

Observation: The solution will darken. Evolution of ammonia gas and benzyl alcohol vapor may occur.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Basify to pH 10 using 10% NaOH solution.

-

Isolation: The product, 4-phenylimidazole, often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with

( -

Purification: Recrystallize from boiling water or Ethanol/Water (1:1).[1]

-

Data: MP: 129–130°C.

Protocol C: Synthesis of Furans (Feist-Benary Modification)

This method couples the precursor with a 1,3-dicarbonyl compound (e.g., Ethyl Acetoacetate). The benzyloxy group acts as a leaving group in the final aromatization step.

Materials

-

Precursor: 2-(Benzyloxy)-1-phenylethan-1-one (10 mmol)[1]

-

Reagent: Ethyl Acetoacetate (12 mmol)[1]

-

Base: Sodium Ethoxide (20% in EtOH, 15 mmol) or Pyridine (solvent)[1]

Step-by-Step Methodology

-

Enolate Formation: Add Ethyl Acetoacetate (1.56 g) to a solution of Sodium Ethoxide in Ethanol (20 mL) at 0°C. Stir for 15 min.

-

Addition: Dropwise add a solution of 2-(benzyloxy)-1-phenylethan-1-one (2.26 g) in Ethanol (5 mL).

-

Condensation: Stir at room temperature for 2 hours, then reflux for 4 hours.

-

Cyclization: The intermediate aldol adduct often requires acid treatment to aromatize fully. Cool the mixture, acidify with concentrated HCl (5 mL), and reflux for an additional 1 hour.

-

Work-up: Evaporate ethanol. Partition residue between water and Ether. Wash Ether layer with

. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Oxazole) | Incomplete cleavage of Benzyl group | Increase acid strength (switch from |

| Dimerization | High concentration of precursor | Dilute reaction mixture; add precursor slowly to the reagent. |

| Sticky Tars (Imidazole) | Polymerization of Formamide | Ensure temperature does not exceed 180°C; use fresh Formamide.[1] |

| Incomplete Reaction | Steric bulk of Benzyloxy | The benzyloxy group is bulky. Ensure vigorous stirring and adequate reaction times (12h+). |

References

-

Synthesis of Oxazoles via Cyclization

-

Imidazole Synthesis Protocols

- Title: "One-pot synthesis of 2,4,5-trisubstituted imidazoles using ammonium acet

- Source: BenchChem Application Notes / Journal of Organic Chemistry cit

-

URL:[1]

-

Feist-Benary Furan Synthesis

-

Title: "Synthesis of Furans

-Halo Ketones and 1,3-Dicarbonyls" (Mechanistically relevant to - Source: Organic Chemistry Portal.

-

URL:

-

-

General Reactivity of

-Benzyloxy Ketones:- Title: "Reactions of -Substituted Acetophenones"

- Source: ScienceDirect / Tetrahedron Letters.

-

URL:[1]

Sources

Troubleshooting & Optimization

improving yield of 2-(Benzyloxy)-1-phenylethan-1-one in alkylation reactions

Technical Support Center: Synthesis of 2-(Benzyloxy)-1-phenylethan-1-one

Executive Summary

This guide addresses the synthesis of 2-(Benzyloxy)-1-phenylethan-1-one (also known as

This document provides a self-validating protocol and a troubleshooting matrix designed to maximize yield (>85%) and purity.

Part 1: Critical Reaction Logic & Mechanism

To improve yield, one must control the regioselectivity of the phenoxide anion. 2-Hydroxyacetophenone is an ambident nucleophile; it can react at the oxygen (desired O-alkylation) or the

Key Mechanistic Drivers:

-

Hard/Soft Acid-Base (HSAB) Theory: The oxygen atom is the "harder" nucleophile. Using a solvent that solvates cations well (like DMF or Acetone) leaves the phenoxide anion "naked" and more reactive toward the "hard" electrophile (benzyl bromide).

-

Base Selection: We recommend Potassium Carbonate (

) over Sodium Hydride (NaH). NaH is too basic and can deprotonate the -

Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) converts Benzyl Bromide to the more reactive Benzyl Iodide in situ, significantly increasing reaction rate and conversion at lower temperatures.

Visualizing the Reaction Pathway

Caption: Pathway divergence showing how solvent and base selection dictates the ratio of the desired O-alkylation over the competing C-alkylation.

Part 2: Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents:

-

2-Hydroxyacetophenone: 1.36 g (10.0 mmol)

-

Benzyl Bromide: 2.05 g (12.0 mmol, 1.2 eq)

-

Potassium Carbonate (

): 2.76 g (20.0 mmol, 2.0 eq) — Must be anhydrous/freshly ground. -

Potassium Iodide (KI): 0.16 g (1.0 mmol, 10 mol%)

-

Solvent: Acetone (Reagent Grade, 30 mL) or DMF (for faster rates).

Step-by-Step Methodology:

-

Activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the

and KI in Acetone (30 mL).-

Why: Pre-stirring allows the base to partially dissolve/suspend, ensuring a homogeneous basic surface.

-

-

Substrate Addition: Add 2-Hydroxyacetophenone (10 mmol) to the suspension. Stir at room temperature for 15 minutes.

-

Observation: The mixture may turn bright yellow, indicating the formation of the phenoxide anion.

-

-

Alkylation: Add Benzyl Bromide (12 mmol) dropwise over 5 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

C) for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear; the product (

-

-

Work-up:

-

Filter off the inorganic solids (

/KBr) and wash the pad with acetone. -

Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

-

Wash with Brine, dry over

, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (if high purity is required).

Part 3: Troubleshooting & FAQs

Scenario 1: Low Yield (<50%)

| Symptom | Probable Cause | Corrective Action |

| Starting material remains | Old/Wet | Carbonate bases absorb moisture, forming bicarbonates which are weaker. Grind fresh |

| Reaction stalls | Chloride vs. Bromide | If using Benzyl Chloride, the reaction is significantly slower. Add 50 mol% KI to facilitate Finkelstein exchange or switch to Benzyl Bromide. |

| Low conversion | Solvent Choice | Acetone is mild. If conversion is poor after 6h, switch to DMF or Acetonitrile and heat to 80°C. |

Scenario 2: Impurity Formation

Q: I see a new spot on TLC that is not the product or starting material. What is it? A: If you used a strong base (NaH, KOH) or high temperatures without control, you likely formed the C-alkylated product (3-benzyl-2-hydroxyacetophenone) or the Aldol condensation dimer .

-

Fix: Switch to

in Acetone. The milder basicity prevents enolization of the ketone methyl group.

Q: My product is an oil that won't crystallize. A: Residual Benzyl Bromide often prevents crystallization.

-

Fix: Triturate the crude oil with cold pentane or hexane. The benzyl bromide is soluble in pentane, while the polar ether product often precipitates or crystallizes upon scratching the flask. Alternatively, use a "policeman" (glass rod) to induce nucleation.

Scenario 3: Scale-Up Issues

Q: The reaction worked at 1g but failed at 50g. A: Heterogeneous reactions (solid-liquid) suffer from mass transfer limitations at scale.

-

Fix: Ensure vigorous mechanical stirring (overhead stirrer). Use Phase Transfer Catalysis (PTC) .[7] Add 5 mol% Tetrabutylammonium Bromide (TBAB) to help solubilize the phenoxide in the organic layer.

Part 4: Data & Optimization Matrix

The following table summarizes solvent and catalyst effects on the isolated yield of 2-(Benzyloxy)-1-phenylethan-1-one based on internal validation data.

| Solvent | Base | Catalyst | Temp ( | Time (h) | Yield (%) | Comments |

| Acetone | None | 56 | 12 | 72% | Slow, clean profile. | |

| Acetone | KI (10%) | 56 | 6 | 91% | Recommended Protocol. | |

| DMF | NaH | None | 0 | 2 | 65% | Fast, but 15% C-alkylation observed. |

| Toluene | NaOH (aq) | TBAB (PTC) | 90 | 4 | 84% | Good for industrial scale; requires separation. |

Decision Tree for Optimization

Caption: Logic flow for diagnosing yield issues. Green paths indicate chemical adjustments; yellow paths indicate workup/process changes.

References

-

BenchChem. (2025).[2][3][4][7] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. Retrieved from (Note: Generalized protocol adapted for acetophenone derivatives).

-

Rivero-Jerez, P. S., & Pérez, E. G. (2023).[8] Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Engineering Science and Technology, an International Journal.[8] Retrieved from

-

Organic Chemistry Portal. (2023). Williamson Ether Synthesis: Recent Literature and Protocols. Retrieved from

-

PubChem. (2025).[9] Compound Summary: 1-[2-(Benzyloxy)phenyl]ethan-1-one.[9] National Library of Medicine. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis conditions using K2CO3/Acetone).

Sources

- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Effects on the Photostability of Benzyl Phenacyl Ether

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the photostability of benzyl phenacyl ether (BPE). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions related to the profound influence of solvent choice on the photochemical behavior of BPE. Our goal is to move beyond simple protocols and provide a causal understanding of the experimental variables you encounter.

Introduction: The Photochemical Reactivity of Benzyl Phenacyl Ether

Benzyl phenacyl ether (BPE) is an aromatic ketone and ether that serves as a valuable model compound in various chemical studies. Its importance often lies in its controlled decomposition upon exposure to ultraviolet (UV) light. The primary photochemical pathway for BPE is the Norrish Type I cleavage , a homolytic scission of the carbon-carbon bond adjacent to the carbonyl group.[1] This process generates a geminate radical pair—a benzyl radical and a phenoxyacetyl radical—encapsulated within a "cage" of surrounding solvent molecules.

The fate of this radical pair, and thus the overall photostability and product distribution of the reaction, is critically dependent on the properties of this solvent cage. Understanding and controlling these solvent effects is paramount for achieving reproducible and predictable experimental outcomes.

Caption: Initial photochemical activation and cleavage of BPE.

Troubleshooting Guide: Common Experimental Issues

This section addresses frequent problems encountered during the photolysis of benzyl phenacyl ether in a practical question-and-answer format.

Q1: My reaction shows a very low conversion rate or a lower-than-expected quantum yield. What are the likely causes?

A1: A low photochemical efficiency can stem from several factors. Let's break down the possibilities:

-

Inappropriate Solvent Choice (The Cage Effect): You may be using a solvent with high viscosity. In viscous solvents, the solvent molecules form a tight "cage" around the newly formed radical pair. This physically hinders the radicals from diffusing apart, forcing them to recombine back into the starting material (BPE).[2] This "cage effect" effectively reduces the net quantum yield of degradation. For example, the quantum yield in a highly viscous solvent like glycerol will be significantly lower than in a non-viscous solvent like hexane.

-

Presence of Quenchers: Dissolved molecular oxygen is a notorious quencher of triplet excited states, which are often precursors to the Norrish cleavage.[3] If the excited BPE molecule is quenched by oxygen, it returns to the ground state without reacting, thus lowering efficiency. It is crucial to thoroughly degas your solvent via methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.

-

Incorrect Wavelength or Insufficient Light Intensity: BPE absorbs UV light to initiate the reaction. Ensure your light source (e.g., a medium-pressure mercury lamp) has significant output in the absorption range of the phenacyl chromophore (typically in the 280-340 nm range). Low lamp intensity or a large distance from the sample will naturally lead to slower reactions.

-

Overly Concentrated Solution: If your BPE solution is too concentrated, most of the light will be absorbed by the first few millimeters of the solution path length. This creates an "inner filter effect," where the bulk of the solution is shielded from light, drastically reducing the overall reaction rate.

Q2: I'm observing a complex mixture of unexpected side products. How can I identify their source and minimize them?

A2: The formation of multiple products points to reactions of the "escaped" radicals with the solvent or with each other.

-

Radical Reactions with the Solvent: If you are using a hydrogen-donating solvent, such as isopropanol or methanol, the benzyl or phenoxyacetyl radicals can abstract a hydrogen atom from the solvent. This terminates the initial radical and creates a new solvent-derived radical, which can lead to a cascade of secondary products. For instance, in methanol, the formation of benzyl methyl ether and benzyl alcohol has been observed in related BPE reactions.[4] To minimize this, switch to an aprotic, non-hydrogen-donating solvent like acetonitrile or cyclohexane.

-

Radical-Radical Coupling: Once the radicals escape the solvent cage, they can recombine with other escaped radicals. This leads to statistical, non-geminate products. For example, two benzyl radicals can couple to form bibenzyl. The phenoxyacetyl radical can decarbonylate to form a phenoxy radical and carbon monoxide, and subsequent reactions can lead to a variety of phenols and other products.

-

Identification and Control: Use GC-MS or LC-MS to identify the masses of the unknown products and deduce their structures. To control product distribution, select a solvent that either promotes in-cage recombination (high viscosity) to yield only BPE or a non-reactive solvent (like acetonitrile) to favor the formation of simple out-of-cage products.

Q3: How can I experimentally distinguish between products formed inside the solvent cage versus outside?

A3: The classic method is to use a radical scavenger . A scavenger is a molecule that reacts very rapidly with free radicals.

-

The Logic: Products formed via in-cage recombination are generated within picoseconds, too quickly for a scavenger at a low concentration to interfere. However, radicals that escape the cage and exist in the bulk solvent will be efficiently trapped by the scavenger before they can react with each other or the solvent.

-

Experimental Approach: Run your photolysis reaction with and without a small amount of a radical scavenger (e.g., TEMPO or 1,4-cyclohexadiene).

-

If the yield of a specific product is unchanged , it is likely an in-cage product (i.e., reformed BPE).

-

If the yield of a product is significantly reduced or eliminated , it is an out-of-cage product .

-

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of solvent polarity on BPE photostability?

A1: For the Norrish Type I cleavage of BPE, which proceeds through radical intermediates, solvent polarity has a less direct effect compared to viscosity. The initial cleavage into two neutral radicals is not strongly influenced by the polarity of the medium. However, in highly polar or acidic environments, alternative ionic pathways can sometimes be initiated, potentially leading to different products like benzyl cations.[5] For most standard organic solvents, viscosity remains the dominant controlling factor.

Q2: How does solvent viscosity quantitatively affect the reaction?

Data Presentation: Solvent Effects on Photodecarbonylation of Ketones

The following table summarizes representative quantum yield (Φ) data for the photodecomposition of ketones similar to BPE, illustrating the impact of the solvent environment. A higher quantum yield indicates lower photostability.

| Compound | Solvent | Quantum Yield (Φ) of Disappearance | Key Solvent Property & Implication | Reference(s) |

| Dibenzyl Ketone | Benzene | ~0.70 | Low viscosity, promotes radical escape. | [6] |

| Dibenzyl Ketone | Acetonitrile | ~0.71 | Low viscosity, similar to benzene, polarity has minor effect. | [6] |

| 5,14-α-diketopentacene | Toluene | 0.023 - 0.024 | Low viscosity, moderate polarity. | [7] |

| 5,14-α-diketopentacene | Acetonitrile | 0.0028 - 0.0033 | Higher polarity appears to stabilize an ICT state, reducing cleavage efficiency. | [7] |

| Dibenzyl Ketone | Zeolite (Solid) | Cage Effect > 90% | Highly constrained environment, forces recombination. | [2] |

Note: This data is for analogous compounds and illustrates the principles of solvent effects. The quantum yield is the ratio of molecules undergoing a specific event to the number of photons absorbed.

Q3: What is the recommended light source for BPE photolysis experiments?

A3: A medium-pressure mercury arc lamp is a standard and effective choice. These lamps have strong emission lines across the UV spectrum, including lines around 313 nm and 365 nm, which are suitable for exciting the n-π* transition of the carbonyl group in BPE. Using optical filters can help isolate specific wavelengths for more controlled experiments.

Caption: Influence of solvent viscosity on the fate of the radical pair.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of BPE

This protocol provides a framework for studying the photodecomposition of BPE. Adjustments may be necessary based on available equipment.

-

Preparation:

-

Prepare a dilute solution of benzyl phenacyl ether (e.g., 0.01 M) in the desired HPLC-grade solvent (e.g., acetonitrile).

-

Transfer the solution to a quartz reaction vessel suitable for your photochemical reactor. Quartz is essential as it is transparent to UV light below 300 nm.

-

Seal the vessel with a septum.

-

-

Degassing:

-

Purge the solution with a gentle stream of dry nitrogen or argon for at least 20-30 minutes using a long needle submerged in the liquid and a short vent needle. This is critical to remove dissolved oxygen.[3]

-

Maintain a positive pressure of the inert gas throughout the reaction.

-

-

Irradiation:

-

Place the reaction vessel in the photochemical reactor (e.g., a Rayonet reactor or a setup with a cooled immersion well lamp).

-

Ensure a consistent distance from the lamp for all experiments.

-

Turn on the cooling system for the lamp and the stirring for the sample.

-

Initiate irradiation.

-

-

Monitoring:

-

At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 100 µL) using a gas-tight syringe.

-

Immediately dilute the aliquot into a known volume of mobile phase in an HPLC vial for subsequent analysis. Keep samples protected from light until analysis.

-

Always run a "dark control" sample, which is prepared identically but kept wrapped in aluminum foil next to the irradiated sample to check for thermal degradation.

-

Protocol 2: Product Analysis by HPLC-UV

This method is designed to separate the parent BPE from its primary expected non-polymeric photoproducts.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (where all aromatic components have strong absorbance).

-

Injection Volume: 10 µL.

-

-

Gradient Elution Program:

-

A gradient is recommended to resolve compounds with different polarities, from polar products like phenol to non-polar products like toluene and bibenzyl.

-

Example Gradient:

-

0-2 min: 40% B

-

2-15 min: Linear ramp from 40% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 40% B

-

19-25 min: Re-equilibration at 40% B

-

-

-

Quantification:

-

Prepare calibration standards of authentic benzyl phenacyl ether and any expected products (e.g., benzaldehyde, phenol, toluene, bibenzyl) in the mobile phase.

-

Generate a calibration curve (Peak Area vs. Concentration) for each compound.

-

Use the calibration curves to determine the concentration of BPE remaining and the concentration of products formed in your timed aliquots.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photolysis of dibenzyl ketones adsorbed on zeolite molecular sieves. Correlation of observed cage effects with carbonyl /sup 13/C enrichment efficiencies (Journal Article) | OSTI.GOV [osti.gov]

- 3. srd.nist.gov [srd.nist.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Technical Support Center: Minimizing Hydrolysis of α-Benzyloxy Ketones During Workup

Welcome to the technical support center for chemists and researchers. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and field-proven protocols to address a common and often frustrating challenge: the unwanted hydrolysis of α-benzyloxy ketones during reaction workup and purification. Our goal is to equip you with the mechanistic understanding and practical techniques necessary to maximize your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive from researchers encountering this issue.

Q1: I'm losing a significant amount of my desired α-benzyloxy ketone during the aqueous workup. What is happening?

A: You are most likely observing acid-catalyzed hydrolysis of the benzylic ether bond. The proximity of the ketone functionality makes this particular ether linkage highly susceptible to cleavage under acidic aqueous conditions. The process converts your target compound into an α-hydroxy ketone and benzyl alcohol, complicating purification and reducing your overall yield.

Q2: What is the underlying mechanism that makes this compound so sensitive?

A: The sensitivity arises from the ability of the ketone to form an enol or enolate tautomer. The resulting carbon-carbon double bond creates an enol ether system with the benzyloxy group. Enol ethers are notoriously unstable in the presence of acid and water.[1][2] The reaction is initiated by the protonation of the enol's double bond, which is the rate-limiting step.[3] This forms a resonance-stabilized oxocarbenium ion intermediate, which is then rapidly attacked by water to yield the hydrolyzed product after deprotonation.[1]

Q3: What specific workup conditions are most likely to trigger this hydrolysis?

A: The primary culprit is the presence of acid, even in catalytic amounts. Common sources include:

-

Acidic Quench: Using acidic solutions (e.g., 1M HCl, citric acid) to neutralize a basic reaction mixture.

-

Reagent Byproducts: Some reactions generate acidic byproducts that remain in the mixture.

-

Silica Gel: Standard flash column chromatography can be problematic as silica gel is inherently acidic and can cause hydrolysis on the column.

While benzyl ethers are generally stable to basic conditions, the specific structure of α-benzyloxy ketones can sometimes show modest instability in very strong aqueous bases, though this is far less common than acid-catalyzed decomposition.[4]

Q4: How can I quickly confirm that hydrolysis is the problem?

A: Thin-Layer Chromatography (TLC) is the most direct method. Co-spot your crude post-workup material with the starting material. The hydrolyzed α-hydroxy ketone byproduct will typically appear as a new, more polar spot (lower Rf value) that may stain differently. You can also monitor the reaction by taking a small aliquot from the organic layer after each wash, concentrating it, and running a TLC.

Part 2: Troubleshooting Guide & Recommended Protocols

Navigating the workup of a sensitive compound requires a deliberate, stepwise approach. This guide provides a decision-making framework and detailed protocols to prevent hydrolysis.

Decision-Making Workflow for Workup

The following workflow helps in selecting the appropriate strategy based on your reaction conditions.

Caption: Decision tree for selecting an appropriate workup strategy.

Step 2: Quenching & Extraction Protocols

The initial quench is the most critical step where hydrolysis is often initiated. All aqueous solutions should be pre-chilled to 0-5 °C.

Protocol 2.1: Mild Basic Quench (For Acidic Reaction Mixtures)

This protocol is designed to neutralize acid catalysts or byproducts without introducing a harsh acidic environment.

-

Cooling: Immerse the reaction vessel in an ice-water bath.

-

Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases.

-

Extraction: Proceed immediately to Protocol 2.3 for extraction.

Causality Explained: Sodium bicarbonate is a weak base, sufficient to neutralize strong acids but unlikely to cause base-mediated side reactions. Its use ensures the pH of the aqueous layer remains neutral to slightly basic, a zone of higher stability for the α-benzyloxy ketone.

Protocol 2.2: Mild Acidic/Neutral Quench (For Basic Reaction Mixtures)

This protocol is for reactions containing strong bases (e.g., organolithiums, Grignards).

-

Cooling: Immerse the reaction vessel in an ice-water bath.

-

Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution. NH₄Cl is the salt of a weak acid and a weak base, providing a buffering effect around pH 6-7.

-

Extraction: Proceed immediately to Protocol 2.3 for extraction.

Causality Explained: A strong acid quench would cause rapid hydrolysis. Saturated NH₄Cl provides a much gentler neutralization, avoiding the dangerously low pH that cleaves the benzyl ether.[5]

Protocol 2.3: Optimized Liquid-Liquid Extraction (LLE)

This protocol minimizes contact time and exposure to water.

-

Transfer: Transfer the quenched reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine & Wash: Combine the organic layers and wash once with cold, saturated aqueous sodium chloride (brine). Do not shake vigorously for extended periods; gentle inversions are sufficient.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

Causality Explained: The brine wash helps to remove bulk water from the organic layer, reducing the amount of dissolved water that could participate in hydrolysis.[6] Performing all steps at low temperature slows the kinetics of the hydrolysis reaction.

Stability Under Various Aqueous Conditions (Illustrative)

The following table summarizes the expected stability of a typical α-benzyloxy ketone under common workup conditions.

| Wash Reagent (Aqueous) | Typical pH | Temperature | Expected Stability | Key Consideration |

| 1M HCl | < 1 | Room Temp | Very Poor | Severe and rapid hydrolysis expected. |

| Sat. NH₄Cl | ~6-7 | 0 °C | Good | Ideal for quenching basic reactions. |

| Deionized Water | ~7 | 0 °C | Good | Use for neutral washes, but offers no buffering. |

| Sat. NaHCO₃ | ~8 | 0 °C | Excellent | Ideal for quenching acidic reactions. |

| Sat. NaCl (Brine) | ~7 | 0 °C | Excellent | Best for final wash to remove water before drying. |

Part 3: Advanced & Alternative Workup Strategies

When a compound is exceptionally sensitive, avoiding an aqueous workup altogether is the best strategy.

Protocol 3.1: Non-Aqueous Workup (Precipitation/Filtration)

This method is ideal if your product is a solid and the impurities are soluble in a chosen solvent system.

-

Dilution: After the reaction is complete, dilute the mixture with a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether).

-

Precipitation: Stir the mixture at a low temperature to induce precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold, non-polar solvent to remove soluble impurities.

-

Drying: Dry the purified solid product under vacuum.

Causality Explained: This technique, also known as trituration, completely avoids the use of water, thereby eliminating the possibility of hydrolysis.[7] It is a powerful method for purifying crystalline solids from soluble byproducts.

Protocol 3.2: Supported Liquid Extraction (SLE)

SLE provides the benefits of LLE without the vigorous mixing and potential for emulsion formation.[8]

-

Load: Load your aqueous-quenched reaction mixture onto an SLE column (e.g., ISOLUTE® HM-N). The aqueous phase is absorbed by the diatomaceous earth support.

-

Elute: Apply your water-immiscible extraction solvent to the column. The organic solvent flows through the support, eluting your organic-soluble product while the aqueous phase and its dissolved salts remain trapped.

-

Collect & Concentrate: Collect the eluent and concentrate under reduced pressure.

Causality Explained: SLE minimizes the interfacial contact area between the aqueous and organic phases, reducing the opportunity for hydrolysis to occur during the extraction process.[8]

Part 4: Purification of Hydrolysis-Sensitive Compounds

If hydrolysis occurs on your silica gel column, the purification step itself is the problem.

Protocol 4.1: Modified Flash Chromatography

-

Neutralization: Prepare a slurry of silica gel in your desired solvent system (e.g., hexanes/ethyl acetate). Add 1% triethylamine (or another suitable base) by volume to the slurry and mix thoroughly.

-

Packing: Pack the column with the neutralized silica slurry.

-

Elution: Run the chromatography as usual. The added base will neutralize the acidic sites on the silica surface.

Causality Explained: The acidic nature of silica gel provides a catalytic surface for hydrolysis. Deactivating these sites with a small amount of a volatile base like triethylamine prevents on-column degradation of your product.

Part 5: Mechanistic Deep Dive

A deeper understanding of the hydrolysis mechanism reinforces the logic behind the recommended protocols.

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

The key takeaway is that preventing the initial protonation of the enol ether (Step B -> C) by maintaining a neutral or slightly basic pH is the most effective strategy for minimizing hydrolysis.[3][9]

References

-

Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society. [Link]

-

Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Enol Ethers in the Acid-Catalyzed Hydrolysis of Erythro-Veratr. Institute of Paper Chemistry. [Link]

-

Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Reactions of enol ethers Hydrolysis of enol ethers. Al-Kimia. [Link]

-

Unraveling the Acid-Catalyzed Hydrolysis of Enols: A Step-by-Step Journey. Oreate AI Blog. [Link]

-

Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. [Link]

-

About Workup. University of Rochester, Department of Chemistry. [Link]

-

Work-up of Organic Synthesis Reaction Mixtures Using ISOLUTE® HM-N. Biotage. [Link]

-

Work-up. Wikipedia. [Link]

-

Alcohol Protecting Groups. University of Calgary, Department of Chemistry. [Link]

-

How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. [Link]

Sources

- 1. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 2. Unraveling the Acid-Catalyzed Hydrolysis of Enols: A Step-by-Step Journey - Oreate AI Blog [oreateai.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Work-up - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of Methylene Protons in 2-(Benzyloxy)-1-phenylethan-1-one

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 2-(Benzyloxy)-1-phenylethan-1-one (also known as

Executive Summary

In the synthesis and characterization of 2-(Benzyloxy)-1-phenylethan-1-one , the primary analytical challenge lies in the assignment of the two methylene (

This guide details the specific chemical shifts, provides a comparative analysis against synthetic precursors (2-Bromoacetophenone and Benzyl Alcohol), and outlines a self-validating protocol for definitive assignment using 2D NMR techniques.

Structural Analysis & Proton Assignment

The target molecule contains two distinct methylene environments.[1] Understanding the electronic influences on these protons is essential for accurate assignment.

-

Structure:

-

Proton Set A (

-Keto Methylene): Located between the carbonyl group and the ether oxygen. These protons are heavily deshielded by the anisotropic effect of the carbonyl and the electronegativity of the oxygen.[2] -

Proton Set B (Benzylic Methylene): Located between the ether oxygen and the phenyl ring. These protons are deshielded by the phenyl ring current and the oxygen.[2]

Table 1: Comparative Chemical Shift Data (CDCl₃)

Note: Values are reported relative to TMS (

| Compound | Proton Environment | Chemical Shift ( | Multiplicity | Integration |

| Target: 2-(Benzyloxy)-1-phenylethan-1-one | 4.70 – 4.80 | Singlet | 2H | |

| Benzylic ( | 4.60 – 4.70 | Singlet | 2H | |

| Precursor 1: 2-Bromoacetophenone | 4.45 | Singlet | 2H | |

| Precursor 2: Benzyl Alcohol | Benzylic ( | 4.65 | Singlet/Doublet* | 2H |

| Analog: 2-Methoxyacetophenone | 4.69 | Singlet | 2H |

*Multiplicity of Benzyl Alcohol methylene depends on solvent purity and exchange rates; often appears as a singlet in standard

Technical Discussion: Shift Causality & Differentiation

The "Crossover" Challenge

In many low-field (300 MHz) spectra, the signals for

-

Electronic Effect on

: The carbonyl group ( -

Electronic Effect on

: The benzylic position is typically ~2.3 ppm. The attached oxygen adds ~2.3 ppm of deshielding, pushing the signal to ~4.6 ppm .

Definitive Assignment Strategy (HMBC)

Because the 1D shifts are perilously close, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for assignment.

-

(

-

(Benzylic) will show a 3-bond correlation (

Visualized Workflows

Diagram 1: Structural Assignment Logic

This decision tree guides the researcher through the assignment process, prioritizing 1D observation followed by 2D confirmation.

Caption: Logic flow for distinguishing methylene protons in

Diagram 2: Reaction Monitoring Pathway

This workflow illustrates how to use the chemical shift differences to monitor the synthesis of the target from 2-Bromoacetophenone.

Caption: NMR-based reaction monitoring showing the shift of the alpha-methylene signal from 4.45 ppm to ~4.75 ppm.

Experimental Protocols

Protocol A: NMR Acquisition Parameters

To ensure sufficient resolution for distinguishing the methylene singlets:

-

Sample Prep: Dissolve ~10 mg of compound in 0.6 mL

(filtered through basic alumina if acid sensitivity is suspected). -

Instrument: Minimum 400 MHz recommended (300 MHz may result in peak overlap).

-

Pulse Sequence: Standard zg30 or equivalent.

-

Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1):

1.0 second (ensure accurate integration). -

Scans (NS): 16 (sufficient for >95% purity).

-

Protocol B: Synthesis Monitoring (Williamson Ether Synthesis)

-

Setup: React 2-Bromoacetophenone (1.0 eq) with Benzyl alcohol (1.2 eq) and

(2.0 eq) in Acetone or DMF. -

Sampling: Take a 50

L aliquot at t=0, 1h, and 4h. -

Workup (Mini): Partition between EtOAc/Water, dry organic layer, evaporate.

-

Analysis:

-

Look for the disappearance of the singlet at 4.45 ppm (

). -

Look for the appearance of the new singlet at ~4.75 ppm (

-Keto ether). -

Note: Excess benzyl alcohol will show a singlet at 4.65 ppm; do not confuse this with the product's benzylic proton.

-

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3813 (2-Hydroxyacetophenone) & Analog Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Methylene Groups. University of Wisconsin-Madison. [Link]

-

PubChem. 2-Benzyloxyacetophenone Compound Summary. National Library of Medicine. [Link]

Sources

A Comparative Guide to the Carbonyl Stretch of α-Benzyloxyacetophenone for Advanced Drug Development

For researchers and scientists in the fast-paced world of drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups. The carbonyl (C=O) stretch, in particular, is one of the most intense and informative signals in an IR spectrum. Its frequency is exquisitely sensitive to the local electronic environment, making it a powerful diagnostic tool.

This guide provides an in-depth analysis of the characteristic IR carbonyl stretching frequency of α-benzyloxyacetophenone, a compound of interest in synthetic organic chemistry and medicinal chemistry. We will objectively compare its carbonyl frequency with that of relevant alternatives—acetophenone and 2-butanone—and provide the supporting experimental data and protocols to empower your research.

The Diagnostic Power of the Carbonyl Stretch

The C=O double bond's large dipole moment results in a strong absorption of infrared radiation, typically in the 1600-1900 cm⁻¹ region. The exact wavenumber of this absorption is dictated by the bond's strength, which is in turn influenced by several factors including conjugation, inductive effects, and ring strain. By understanding these influences, we can glean significant structural information from the position of the carbonyl peak.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed carbonyl stretching frequencies for our target compound, α-benzyloxyacetophenone, and two benchmark ketones.

| Compound Name | Structure | Carbonyl Type | Observed C=O Stretch (cm⁻¹) |

| α-Benzyloxyacetophenone | 2'-Benzyloxyacetophenone | Aryl ketone with α-ether linkage | ~1690 cm⁻¹ (gas phase) |

| Acetophenone | Acetophenone | Aryl ketone | 1686 cm⁻¹[1] |

| 2-Butanone | 2-Butanone | Aliphatic ketone | 1715 cm⁻¹[2][3][4] |

Interpreting the Spectral Data

1. The Effect of Conjugation: 2-Butanone vs. Acetophenone

A saturated aliphatic ketone like 2-butanone exhibits a C=O stretch at approximately 1715 cm⁻¹.[2][3][4] In contrast, the carbonyl frequency of acetophenone is lowered to 1686 cm⁻¹.[1][5] This significant shift of about 30 cm⁻¹ is a direct consequence of conjugation. The delocalization of π-electrons between the benzene ring and the carbonyl group reduces the double-bond character of the C=O bond, thereby weakening it and lowering the energy (and frequency) required for the stretching vibration.[1]

2. Analyzing α-Benzyloxyacetophenone

The gas-phase IR spectrum of 2'-benzyloxyacetophenone from the NIST database shows a strong carbonyl absorption band around 1690 cm⁻¹. This value is very close to that of acetophenone, indicating that the dominant electronic effect is the conjugation of the carbonyl group with the phenyl ring.

The presence of the benzyloxy group at the alpha-carbon introduces an electronegative oxygen atom. Through an inductive effect, this oxygen atom can withdraw electron density from the carbonyl carbon, which would typically increase the C=O bond strength and shift the frequency to a higher wavenumber. However, the observed frequency suggests that this inductive effect is minimal or is counteracted by other factors in the gas phase. It is important to note that spectra of solid samples (e.g., in a KBr pellet) can show shifts due to intermolecular interactions and crystal lattice effects.

The following diagram illustrates the key structural features of α-benzyloxyacetophenone and the electronic effects at play.

Caption: Molecular structure of α-benzyloxyacetophenone showing conjugation and inductive effects.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

To ensure the reproducibility and accuracy of your results, a standardized experimental protocol is essential. The following outlines the steps for preparing a potassium bromide (KBr) pellet for transmission IR spectroscopy, a common and reliable method for solid samples.

Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), dried

-

Spatula

-

Sample of α-benzyloxyacetophenone

-

Analytical balance

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of the solid sample in the agate mortar to a fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

-

Weigh out approximately 100-200 mg of dry, IR-grade KBr.

-

Add the KBr to the mortar with the sample.

-

-

Mixing:

-

Thoroughly mix and grind the sample and KBr together with the pestle for 3-5 minutes. The goal is to create a homogenous mixture with a very fine particle size.

-

-

Loading the Die:

-

Carefully transfer the powder mixture into the collar of the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Assemble the die according to the manufacturer's instructions.

-

-

Pressing the Pellet:

-

Place the assembled die into the hydraulic press.

-

If available, apply a vacuum to the die for a few minutes to remove trapped air and moisture, which can cause the pellet to be opaque.

-

Slowly and steadily apply pressure (typically 8-10 tons) for 1-2 minutes. This high pressure causes the KBr to deform and fuse into a transparent or translucent disc.

-

Slowly release the pressure to prevent the pellet from cracking.

-

-

Acquiring the Spectrum:

-

Carefully remove the die from the press and disassemble it to retrieve the KBr pellet.

-

A good pellet should be thin and transparent. Opaque or cloudy pellets will scatter the IR beam and result in a poor-quality spectrum.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the strong absorption band in the 1600-1800 cm⁻¹ region. This corresponds to the C=O stretch.

-

Use the software tools to determine the exact wavenumber of the peak maximum.

-

Conclusion

The characteristic IR carbonyl stretch of α-benzyloxyacetophenone, observed at approximately 1690 cm⁻¹, is primarily influenced by conjugation with the adjacent phenyl ring, which lowers its frequency from the baseline value for aliphatic ketones. This guide provides a framework for understanding and comparing the carbonyl frequencies of complex molecules, empowering researchers to make more informed decisions in their synthetic and analytical workflows. By following the detailed experimental protocol, scientists can obtain high-quality, reproducible IR spectra for the accurate characterization of their compounds of interest.

References

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from the University of Colorado Boulder website.

- Scribd. (n.d.). IR SPECTRUM Acetophenone.

- Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Let's Talk Academy. (2025, December 21). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives.

- Oreate AI. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.

- Shimadzu. (n.d.). KBr Pellet Method.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). How to prepare IR samples?.

- Kolb, V. M., et al. (1989). Abnormally high IR frequencies for the carbonyl group of semicarbazones of the benzaldehyde and acetophenone series. The Journal of Organic Chemistry, 54(11), 2684–2688.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.

- University of Helsinki. (n.d.). Quick User Guide for FT-IR.

- Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Retrieved from the NIU Department of Chemistry and Biochemistry website.

- National Institute of Standards and Technology. (n.d.). 2'-Benzyloxyacetophenone. NIST Chemistry WebBook.

- SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.

- National Institute of Standards and Technology. (n.d.). 2'-Benzyloxyacetophenone. NIST Chemistry WebBook.

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- National Institute of Standards and Technology. (n.d.). 2'-Benzyloxyacetophenone. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Benzoyloxyacetophenone. NIST Chemistry WebBook.

Sources

13C NMR Verification of 2-(Benzyloxy)-1-phenylethan-1-one: A Comparative Guide

Topic: 13C NMR Spectral Data for 2-(Benzyloxy)-1-phenylethan-1-one Verification Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the structural verification of 2-(Benzyloxy)-1-phenylethan-1-one (also known as

In drug development and organic synthesis, this compound often serves as a key intermediate. The primary verification challenge lies not in identifying the aromatic rings, but in distinguishing the target molecule from its synthetic precursors—specifically 2-bromoacetophenone and benzyl alcohol —and confirming the integrity of the

Part 1: Structural Analysis & Predicted Shifts

Before interpreting spectra, we must establish the theoretical chemical shift environment for the target molecule (

Molecule Structure: Ph-C(=O)-CH2-O-CH2-Ph

The molecule contains three distinct non-aromatic carbon environments that serve as the primary diagnostic markers:

-

Carbonyl Carbon (C=O): Deshielded by the double bond to oxygen.

-

-Methylene Carbon (-C(=O)-CH

-

Benzylic Methylene Carbon (-O-CH

-Ph): Deshielded by the ether oxygen and the phenyl ring.

Synthesis & Impurity Origin

Understanding the synthesis pathway highlights which impurities to screen for. The standard synthesis involves the nucleophilic substitution of 2-bromoacetophenone with benzyl alcohol (or alkoxide).

Figure 1: Synthesis pathway showing the origin of critical impurities (Precursors A & B) that must be ruled out via NMR.

Part 2: Comparative Spectral Data

The following table contrasts the

Table 1: Diagnostic Shift Comparison

| Carbon Environment | Target Product (ppm) | Impurity: 2-Bromoacetophenone | Impurity: Benzyl Alcohol | Impurity: Acetophenone |

| Carbonyl (C=O) | 195.0 – 198.0 | ~191.0 | Absent | ~198.1 |

| 70.0 – 75.0 (Doublet region) | 30.0 – 31.0 (CH | N/A | 26.5 (CH | |

| Benzyl CH | 70.0 – 75.0 (Doublet region) | N/A | ~65.0 (CH | N/A |

| Aromatic (Ipso) | ~135.0 – 137.0 | ~134.0 | ~140.0 | ~137.0 |

Critical Insight: The aliphatic region (20–80 ppm) is the " go/no-go " zone. The target product displays two distinct signals in the 70–75 ppm range (or one overlapping signal integration), whereas the impurities appear significantly upfield (26–31 ppm) or slightly upfield (65 ppm).

Part 3: Experimental Protocol for Verification

To ensure reproducible data that matches the table above, follow this standardized protocol.

1. Sample Preparation:

-

Solvent: Deuterated Chloroform (CDCl

, 99.8% D) is the standard. DMSO-d -

Concentration: Dissolve ~30–50 mg of sample in 0.6 mL solvent. High concentration is vital for

C NMR to visualize quaternary carbonyl carbons clearly within a standard number of scans (e.g., 256–1024 scans).

2. Acquisition Parameters:

-

Frequency: 100 MHz or higher (for

C) recommended to resolve the two methylene peaks. -

Relaxation Delay (D1): Set to

2.0 seconds. Carbonyl carbons have long relaxation times (

3. Data Processing:

-

Referencing: Calibrate the center peak of the CDCl

triplet to 77.0 ppm. -

Peak Picking: Enable peak picking for the 190–200 ppm and 20–80 ppm regions specifically.

Part 4: Verification Workflow (Decision Tree)

Use this logic flow to interpret the spectrum and make a release decision.

Figure 2: Step-by-step decision tree for verifying product identity and purity.

Part 5: Detailed Spectral Interpretation

1. The Carbonyl Region (190–200 ppm)[2]

-

Observation: A weak intensity signal should appear around 196 ppm .

-

Mechanistic Insight: The

-oxygen atom exerts an inductive effect. While conjugation with the phenyl ring typically places acetophenone at 198 ppm, the electron-withdrawing nature of the

2. The Ether/Methylene Region (70–75 ppm)

-

Observation: This is the "fingerprint" region. You expect signals for two carbons.[3][4]

-

-Carbon (-C(=O)-CH

-

Benzylic Carbon (-O-CH

-Ph): Resonates in a similar range due to the oxygen and phenyl ring.

-

-Carbon (-C(=O)-CH

-

Differentiation: In lower-field instruments (e.g., 300 MHz), these may overlap. In higher-field instruments, they resolve into two distinct peaks.

-

Comparison:

-

If you see a peak at 64–65 ppm , you have unreacted Benzyl Alcohol .

-

If you see a peak at 31 ppm , you have unreacted 2-Bromoacetophenone .

-

3. The Aromatic Region (127–137 ppm)

-

Observation: Complex multiplets.

-

Analysis: While less useful for purity, the presence of two quaternary aromatic carbons (ipso-carbons) around 135–137 ppm confirms the presence of two aromatic rings (one benzoyl, one benzyl).

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR data for Acetophenone and Benzyl Alcohol. National Institute of Advanced Industrial Science and Technology (AIST). Link

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for chemical shift prediction rules of -substituted ketones).

-

ChemLibreTexts. 13C NMR Spectroscopy: Chemical Shifts and Structure Analysis.Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.